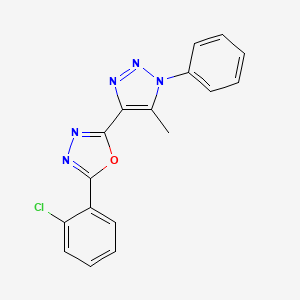

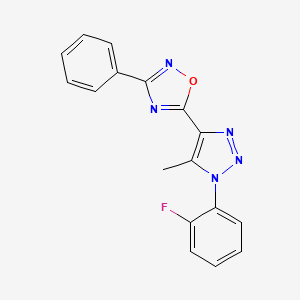

2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

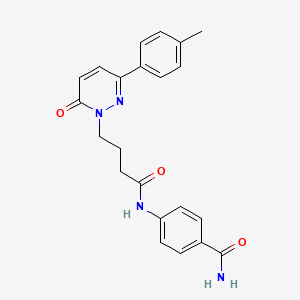

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups (chlorophenyl, methylphenyltriazole, and oxadiazole), followed by their coupling in the correct order. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the oxadiazole and triazole rings would likely result in a rigid, planar structure. The chlorophenyl group could potentially introduce some steric hindrance, depending on its position relative to the other groups .Scientific Research Applications

Synthesis and Characterization

- A study by Bekircan et al. (2015) detailed the synthesis of novel heterocyclic compounds derived from a similar structure, emphasizing their application in lipase and α-glucosidase inhibition, which has implications for biomedical research (Bekircan et al., 2015).

- Cannizzaro et al. (1998) described the synthesis of a related 1,3,4-oxadiazole derivative, focusing on its debenzoylation products, contributing to the understanding of the chemical properties of such compounds (Cannizzaro et al., 1998).

- Obushak et al. (2008) explored the synthesis of 1,2,4- and 1,3,4-oxadiazoles from related triazole carbonyl chlorides, adding to the knowledge of synthetic routes for these compounds (Obushak et al., 2008).

Biological and Pharmacological Activities

- A study by Sun et al. (1999) synthesized and evaluated the antibacterial activity of 1,3,4-oxadiazole derivatives, which can guide further research into their potential biomedical applications (Sun et al., 1999).

- Neeraja et al. (2016) synthesized triazolyl-substituted 1,3,4-oxadiazole derivatives and assessed their antibacterial activities, demonstrating potential for antimicrobial applications (Neeraja et al., 2016).

- Research by Ravinaik et al. (2021) into substituted benzamides with 1,3,4-oxadiazole structures revealed moderate to excellent anticancer activity, indicating potential in cancer research (Ravinaik et al., 2021).

Material Science Applications

- Cooper et al. (2022) studied the delayed luminescence in 1,3,4-oxadiazole derivatives, potentially useful in the development of organic light-emitting diodes (OLEDs) and other photoluminescent materials (Cooper et al., 2022).

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O/c1-11-15(19-22-23(11)12-7-3-2-4-8-12)17-21-20-16(24-17)13-9-5-6-10-14(13)18/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUAIDXMBZLKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)

![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)

![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B2581865.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2581875.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2581876.png)